Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
Overview
Description
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is an organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is an organic compound with the molecular formula C13H13NO3
Biochemical Pathways
It’s worth noting that isoxazole derivatives have been used in the synthesis of penicillin , suggesting that this compound may have potential applications in antibiotic synthesis.
Pharmacokinetics
Its physical properties such as boiling point (3729°C at 760 mmHg), density (1148g/cm³), and vapor pressure (934E-06mmHg at 25°C) suggest that it might have good stability and low volatility .
Result of Action
It has been suggested that it possesses antioxidant and antibacterial activities , indicating potential therapeutic applications.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability might be affected by temperature given its boiling point .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then chlorinated to produce benzaldoxime chloride. This intermediate is then cyclized with ethyl acetoacetate to yield the desired product . Another method involves the in situ formation of ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate, which is then reacted with dipolarophiles under microwave conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 5-methyl-3-phenylisoxazole-4-carboxylic acid.
Reduction: 5-methyl-3-phenylisoxazole-4-methanol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate can be compared with other similar compounds, such as:
5-methyl-3-phenylisoxazole-4-carboxylic acid: This compound is a direct oxidation product and shares similar chemical properties.
Ethyl 3-phenylisoxazole-4-carboxylate: Lacks the methyl group at the 5-position, resulting in different reactivity and biological activity.
5-methyl-3-phenylisoxazole-4-methanol:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)11-9(2)17-14-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAYOALRVTWYQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150695 | |
Record name | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1143-82-4 | |
Record name | 5-Methyl-3-phenylisoxazole-4-carboxylic acid ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1143-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 5-METHYL-3-PHENYLISOXAZOLE-4-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z2F64KTR3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C13H13NO3 []. Using this information and the periodic table, we can calculate the molecular weight to be 231.25 g/mol.
Q2: Can you describe the spatial arrangement of the phenyl and isoxazole rings in this compound?
A2: The abstract mentions that the dihedral angle between the phenyl and isoxazole rings in this compound is 43.40° with a standard deviation of 0.13° []. This indicates that the two rings are not coplanar and adopt a somewhat twisted orientation with respect to each other.
Q3: Is the ethoxycarbonyl group coplanar with the isoxazole ring in this compound?
A3: No, the ethoxycarbonyl group is not coplanar with the isoxazole ring. The abstract states that the ethoxycarbonyl group is rotated out of the plane of the isoxazole ring by 16.2° with a standard deviation of 1.3° [].
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